3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, and is functionalized with a trimethylsilyl group, an ethoxy group, and a methyl group. The presence of these functional groups imparts specific chemical reactivity and stability to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a trimethylsilyl-protected ethoxy methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, strong nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
- **Methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate
Uniqueness
Compared to similar compounds, 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one stands out due to its specific functional groups and structural configuration. These features confer unique reactivity and stability, making it particularly valuable for certain applications in synthetic chemistry and drug development.
Properties
Molecular Formula |
C14H22N2O2Si |
---|---|
Molecular Weight |
278.42 g/mol |
IUPAC Name |
3-methyl-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C14H22N2O2Si/c1-11-12-6-5-7-15-13(12)16(14(11)17)10-18-8-9-19(2,3)4/h5-7,11H,8-10H2,1-4H3 |
InChI Key |
XSCXRHGUDNAFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(N=CC=C2)N(C1=O)COCC[Si](C)(C)C |
Origin of Product |
United States |
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